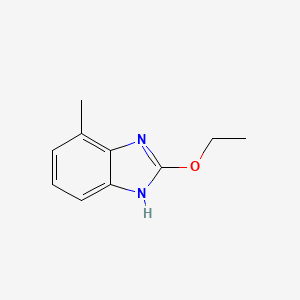

2-Ethoxy-4-methylbenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-ethoxy-4-methyl-1H-benzimidazole |

InChI |

InChI=1S/C10H12N2O/c1-3-13-10-11-8-6-4-5-7(2)9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

FVCDNIXYCMZGGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2N1)C |

Origin of Product |

United States |

N Alkylation/arylation:the Most Common Derivatization Site is the N 1 Nitrogen of the Imidazole Ring. the N H Proton is Acidic and Can Be Readily Removed by a Base E.g., Nah, K₂co₃ , Followed by Reaction with an Electrophile.google.com

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, ethyl chloroacetate) or other alkylating agents introduces an alkyl group at the N-1 position. nih.govresearchgate.net This modification can significantly alter the compound's solubility and biological activity.

N-Arylation : Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups to the N-1 position.

Electrophilic Aromatic Substitution on the Benzene Ring:the Benzene Portion of the Molecule Can Undergo Electrophilic Aromatic Substitution Reactions Such As Nitration, Halogenation, and Friedel Crafts Reactions.masterorganicchemistry.comnih.govsemanticscholar.orgbohrium.comthe Regiochemical Outcome of These Substitutions Will Be Directed by the Existing Substituents:

The 4-methyl group is an activating, ortho, para-directing group.

The fused imidazole (B134444) ring acts as a deactivating group towards electrophilic substitution on the benzene (B151609) ring.

The 2-ethoxy group is an electron-donating group that activates the imidazole ring itself but has a lesser electronic effect on the fused benzene ring. The interplay of these directing effects will determine the position of the incoming electrophile.

C H Functionalization:modern Catalytic Methods Allow for the Direct Functionalization of C H Bonds, Offering a Highly Atom Economical Way to Add Complexity.

Recent Innovations in Benzimidazole (B57391) Synthetic Chemistry

The synthesis of benzimidazole derivatives, including this compound, has been an area of intense research, leading to the development of numerous novel and efficient methodologies. nih.govrsc.org Traditional methods often require harsh reaction conditions, such as high temperatures and the use of strong acids, leading to waste generation and limited substrate scope. omicsonline.org Recent innovations have focused on overcoming these limitations by employing advanced catalytic systems, energy-efficient techniques, and process intensification strategies like continuous flow chemistry. These modern approaches aim for higher yields, shorter reaction times, milder conditions, and adherence to the principles of green chemistry. omicsonline.orgbenthamdirect.com

One of the most common and direct routes for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid, aldehyde, or its equivalent. nih.govresearchgate.net For a compound like this compound, this would typically involve the reaction of 3-methyl-1,2-phenylenediamine with an appropriate ethoxycarbonyl-containing reactant. Innovations in this field often focus on improving this fundamental condensation step.

Nanomaterial-Based Catalysis

A significant advancement in benzimidazole synthesis is the use of nanomaterial-based catalysts, which offer high surface area and enhanced catalytic activity, leading to improved reaction rates and yields under milder conditions. semanticscholar.org Various metal oxide nanoparticles have been successfully employed. For instance, zinc oxide nanoparticles (ZnO NPs) have been used as a recyclable catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ultrasound irradiation or via ball-milling techniques. semanticscholar.org These methods are advantageous due to their mild conditions, short reaction times, and the reusability of the catalyst. semanticscholar.org

Similarly, iron oxide nanoparticles (nano-Fe₂O₃) have proven effective for the synthesis of benzimidazoles in an aqueous medium, highlighting the environmental benefits of avoiding organic solvents. semanticscholar.orgrsc.org Magnetic nanoparticles, such as Fe₃O₄@SiO₂/collagen, have also been introduced as catalysts. semanticscholar.orgrsc.org These are particularly attractive due to their easy separation from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. semanticscholar.org The role of these nanocatalysts is often to activate the aldehyde and the intermediate imine, facilitating the cyclization process. semanticscholar.orgrsc.org

| Catalyst | Reactants | Conditions | Yield (%) | Key Advantages | Reference |

| ZnO NPs | o-phenylenediamine, Aldehydes | Ultrasound, rt | 85-95 | Mild conditions, Short reaction time, Recyclable catalyst | semanticscholar.org |

| Nano-Fe₂O₃ | o-phenylenediamine, Aldehydes | H₂O, 80°C | 70-85 | Aqueous medium, Recyclable catalyst, High efficiency | semanticscholar.orgarabjchem.org |

| Fe₃O₄@SiO₂/collagen | o-phenylenediamine, Aldehydes | EtOH, reflux | 80-95 | Mild conditions, Easy separation, Environmentally benign | semanticscholar.orgrsc.org |

| Co@Fe₂O₄ | o-phenylenediamine, Aldehydes | EtOH, reflux | High | Efficient, Recyclable magnetic catalyst | arabjchem.org |

| Al-MCM-41 | Benzylamines, o-phenylenediamines | Toluene, 110°C | Good | Heterogeneous, Recyclable, Gram-scale synthesis | semanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comeurekaselect.com In the context of benzimidazole synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. eurekaselect.comarkat-usa.org This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids, aldehydes, and esters. eurekaselect.comscispace.com

A notable innovation is the development of catalyst-free and solvent-free microwave-assisted methodologies. benthamdirect.com For example, the reaction of o-phenylenediamine with various aldehydes under microwave irradiation without any catalyst has been reported to produce 2-substituted benzimidazoles in excellent yields (94-98%) within 5 to 10 minutes. benthamdirect.com This approach is not only highly efficient but also environmentally friendly due to the elimination of both catalyst and solvent. benthamdirect.com The first reported microwave-assisted synthesis of benzimidazoles dates back to 1995, and since then, the technology has been refined to become a mainstream method in heterocyclic chemistry. scispace.com

| Reactants | Conditions | Time | Yield (%) | Key Advantages | Reference |

| o-phenylenediamine, Aldehydes | Microwave, Catalyst-free | 5-10 min | 94-98 | Rapid, High yield, Eco-friendly, Catalyst-free | benthamdirect.com |

| o-phenylenediamine, Aromatic Aldehyde, 2-Mercaptoacetic acid | Microwave, Toluene | 12 min | High | Reduced reaction time, Cleaner reaction | arkat-usa.org |

| o-phenylenediamine, Carboxylic acid | Microwave, Zeolite catalyst | - | - | Efficient catalysis | scispace.com |

| o-phenylenediamine, Esters | Microwave | - | - | First report of using esters under microwave conditions | scispace.com |

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, scalability, and process control. omicsonline.orgnih.gov In flow reactors, reagents are continuously pumped through a network of tubes where they mix and react. mdpi.com This technology allows for superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in a batch reactor. nih.gov

For the synthesis of benzimidazoles, continuous flow methods have been developed using heterogeneous acid catalysts like Amberlyst-15, a sulfonated polystyrene resin. omicsonline.org This approach facilitates the condensation of o-phenylenediamines with aldehydes or acids, and the solid catalyst can be easily retained in the reactor, allowing for continuous operation and straightforward product isolation without the need for catalyst filtration. omicsonline.org This method minimizes waste and energy consumption while maximizing throughput. omicsonline.org Flow chemistry has also been applied to the synthesis of complex benzimidazole-based active pharmaceutical ingredients (APIs), demonstrating its potential for industrial-scale production. acs.orgresearchgate.net For instance, the synthesis of certain benzimidazole drugs using a continuous flow micromixing reactor drastically reduced the reaction time for a key oxidation step from hours to mere seconds, thereby minimizing impurity formation and improving yields. acs.orgresearchgate.net

| Method | Catalyst | Key Features | Advantages | Reference |

| Continuous Flow Synthesis | Amberlyst-15 (Heterogeneous acid) | Condensation of o-phenylenediamines with aldehydes/acids | Easy catalyst separation, Scalability, Reduced waste, Process intensification | omicsonline.org |

| Continuous Flow Micromixing Reactor | - | Sulfoxidation step in benzimidazole drug synthesis | Reaction time reduced from 3h to ~1s, Minimized sulfone impurities, Improved yield | acs.orgresearchgate.net |

| Multi-step Flow Synthesis | Heterogeneous catalysts (e.g., Pd/C) | Seamless multi-step synthesis of APIs | Steady-state operation, No manual intervention, High temperature/pressure capability | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopy provides direct physical measurements that are fundamental to confirming a molecule's identity and structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and X-ray Diffraction (XRD) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons, the protons of the 4-methyl group, the ethoxy group, and the N-H proton of the imidazole (B134444) ring. The aromatic region would likely display a complex pattern due to the protons on the substituted benzene ring. The 4-methyl group would appear as a singlet, while the ethoxy group would present as a characteristic triplet and quartet pattern. The N-H proton often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. researchgate.net

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, distinct signals would be expected for the C2 carbon of the imidazole ring, the carbons of the benzene ring, the methyl carbon, and the two carbons of the ethoxy group. The chemical shift of the C2 carbon is particularly sensitive to the substituent, and in 2-alkyl-benzimidazoles, it is typically shifted downfield by 10–15 ppm compared to the parent benzimidazole. mdpi.com The presence of tautomeric equilibrium in solution can sometimes lead to the broadening of signals for carbons near the imidazole nitrogen atoms (C3a/C7a and C4/C7). mdpi.com

Based on data from related benzimidazole structures, the predicted chemical shifts for this compound are summarized below.

Predicted NMR Data for this compound

| Assignment | ¹H-NMR Predicted Chemical Shift (δ, ppm) | ¹³C-NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 7.6 | |

| N-H | 12.0 - 12.5 (broad) | |

| -OCH₂CH₃ | 4.4 - 4.6 (quartet) | 60 - 65 |

| -OCH₂CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |

| 4-CH₃ | 2.4 - 2.6 (singlet) | 16 - 18 |

| Aromatic-C | 110 - 145 |

Note: Predicted values are based on characteristic shifts for benzimidazole derivatives and standard substituent effects.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be indicative of the N-H stretching vibration, with the broadening suggesting intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups would appear just below 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring typically appears in the 1550-1635 cm⁻¹ region. researchgate.net A key feature would be the C-O-C asymmetric stretching of the ethoxy group, expected around 1250-1270 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H in-plane bending vibrations are typically observed in the 1000-1330 cm⁻¹ range, while out-of-plane bending modes are found at lower frequencies. researchgate.net The ring breathing and other skeletal vibrations of the benzimidazole core are also characteristic. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3000 - 3400 (broad) | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| C=N Stretch | 1550 - 1635 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1250 - 1270 | IR |

Note: Expected ranges are based on data from 2-methylbenzimidazole (B154957) and other substituted benzimidazoles. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₁₂N₂O), the exact molecular weight would be a primary confirmation of its elemental composition. The fragmentation would likely proceed through characteristic pathways, such as the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) from the molecular ion.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique provides precise bond lengths, bond angles, and crystal packing information. For complex benzimidazole derivatives like Azilsartan, which contains a 2-ethoxy-benzimidazole unit, XRD analysis has been used to determine its unit-cell parameters and space group (e.g., P21/c). cambridge.org Similarly, powder XRD (PXRD) is used to characterize the crystalline form of a bulk sample. For instance, a crystalline precursor containing a 2-ethoxy-1H-benzo[d]imidazole moiety exhibited characteristic diffraction peaks at 2θ values of 9.1, 11.2, 13.3, and 14.0 degrees. google.com If a single crystal of this compound were grown, XRD would provide an unambiguous confirmation of its structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group.

Theoretical Spectroscopic Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry. They allow for the prediction of molecular properties and can be used to support and interpret experimental spectroscopic data.

Density Functional Theory (DFT) for Spectral Prediction

DFT calculations are widely used to predict the spectroscopic properties of benzimidazole derivatives with a high degree of accuracy. biolscigroup.usresearchgate.net By calculating the optimized molecular geometry, researchers can then compute various spectroscopic parameters.

For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), could be employed to:

Predict Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated. These predicted spectra are invaluable for assigning the experimental vibrational bands to specific molecular motions. nih.govymerdigital.com

Predict NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR shielding constants, which can be converted into chemical shifts. researchgate.net These theoretical shifts help in the assignment of complex experimental spectra and can confirm the proposed structure.

Analyze Molecular Orbitals: DFT provides insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

The synergy between experimental measurements and DFT calculations provides a powerful and comprehensive approach to the structural characterization of molecules like this compound. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azilsartan |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.detaylorandfrancis.com This analysis is instrumental in understanding intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions. mdpi.comacs.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization, offering insights into the molecule's electronic stability and structure. uni-muenchen.detsijournals.comwisc.edu

In the context of benzimidazole derivatives, NBO analysis reveals significant delocalization of electron density, which is a key feature of their electronic structure. researchgate.net The primary donor orbitals are typically the lone pairs (LP) of the nitrogen and oxygen atoms, while the principal acceptor orbitals are the antibonding (σ* or π*) orbitals of the ring system and substituent groups. taylorandfrancis.comtsijournals.com

For this compound, the most significant interactions are expected to involve the delocalization of electron density from the lone pairs of the imidazole ring nitrogens and the ether oxygen into the antibonding orbitals of the fused benzene ring and the imidazole C=N bond. The analysis identifies these donor-acceptor interactions and calculates their stabilization energy (E(2)) using second-order perturbation theory. wisc.edu Higher E(2) values indicate a more intense interaction, signifying greater electron delocalization and increased stability of the molecular system. wisc.edu

Key expected interactions for this compound would include:

LP(N) → π interactions: Electron donation from the nitrogen lone pairs to the antibonding π orbitals of the aromatic ring, enhancing the electron density of the ring system.

LP(O) → σ interactions: Hyperconjugative effects from the lone pairs of the ethoxy group's oxygen atom to adjacent antibonding σ orbitals. tsijournals.com

These interactions collectively define the electronic landscape of the molecule, influencing its reactivity and chemical properties.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Benzimidazole Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C4-C5) | 18.5 | Lone Pair → π* Delocalization |

| LP (1) N3 | π* (C2-N1) | 22.1 | Lone Pair → π* Delocalization |

| LP (2) O11 | σ* (C2-C12) | 5.8 | Hyperconjugation |

| π (C4-C5) | π* (C6-C7) | 15.3 | π-Conjugation |

| π (C8-C9) | π* (C4-C5) | 19.7 | π-Conjugation |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.decomputabio.com It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity by identifying regions that are rich or deficient in electrons. uni-muenchen.de The MEP map is color-coded to represent different potential values: regions of negative potential (typically shown in red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and prone to nucleophilic attack. scielo.brresearchgate.net

For this compound, the MEP map would highlight several key reactive sites:

Negative Potential Regions : The most negative potential is expected to be localized around the two nitrogen atoms of the imidazole ring and the oxygen atom of the ethoxy group. scielo.br These electronegative atoms accumulate electron density, making them the primary sites for interactions with electrophiles, such as protonation or coordination with metal ions. scielo.brresearchgate.net The π-system of the fused benzene ring also contributes to regions of negative potential above and below the plane of the ring. scielo.br

Positive Potential Regions : Regions of positive potential are primarily located around the hydrogen atoms. researchgate.net The hydrogen atom attached to the imidazole nitrogen (in its tautomeric form) would exhibit a significant positive potential, making it a likely site for hydrogen bonding. The hydrogen atoms of the methyl and ethoxy groups will also show positive potential, though generally to a lesser extent.

The MEP analysis, therefore, provides a clear and predictive picture of the molecule's reactivity. nih.govrsc.org It helps in understanding where the molecule would most likely interact with other charged or polar species, which is fundamental to predicting its chemical behavior in various environments. researchgate.net

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values for Key Regions of a Benzimidazole Structure

| Molecular Region | Atom(s) | Potential Range (kcal/mol) | Reactivity Implication |

| Imidazole Nitrogen | N1 | -35 to -50 | High affinity for electrophiles/H-bond donor |

| Imidazole Nitrogen | N3 | -40 to -55 | High affinity for electrophiles/H-bond donor |

| Ether Oxygen | O11 | -25 to -40 | Site for electrophilic attack and H-bonding |

| Aromatic System | Benzene Ring (π-cloud) | -10 to -20 | Susceptible to electrophilic aromatic substitution |

| Imidazole Hydrogen | H (on N1) | +40 to +60 | High affinity for nucleophiles/H-bond acceptor |

| Alkyl Hydrogens | H (on CH₃, CH₂CH₃) | +15 to +30 | Weaker sites for nucleophilic interaction |

Structure Activity Relationship Sar Analysis of 2 Ethoxy 4 Methylbenzimidazole Derivatives

Positional Substitution Effects on Biological Activity

The strategic placement of different functional groups on the benzimidazole (B57391) scaffold can drastically alter its interaction with biological targets. Key positions for substitution that dictate the activity of these derivatives include the alkoxy group at C2, the methyl group at C4, the nitrogen atom at N1, and other positions on the benzene (B151609) ring such as C5 and C6.

The substituent at the C2 position of the benzimidazole ring plays a pivotal role in determining the compound's biological profile. The presence of an ethoxy group (-OCH2CH3) at this position is a common feature in several biologically active benzimidazoles.

Research indicates that alkoxy groups, in general, can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for receptor binding. For instance, in a series of 2-alkoxyimino-2-benzimidazol-2-yl acetates, the nature of the alkoxy group was found to be important for their antibacterial activity. While specific data on the direct comparison of an ethoxy group to other alkoxy groups for 2-Ethoxy-4-methylbenzimidazole is not detailed in the provided context, the general principle is that the size and lipophilicity of the alkoxy chain can modulate activity.

In broader studies of benzimidazoles, substitutions at the C2 position with various groups, including alkoxy, amino, and substituted phenyl moieties, have been shown to significantly impact their anti-inflammatory, antimicrobial, and antiviral activities. nih.govrroij.commdpi.com For example, the incorporation of a 2-pyridinyl moiety at C2 has led to potent anti-inflammatory agents. mdpi.com This underscores the sensitivity of the C2 position to substitution and its importance in the design of new benzimidazole-based therapeutic agents.

| C2-Substituent | Observed Effect on Biological Activity | Potential Interaction | References |

|---|---|---|---|

| Alkoxy Groups (e.g., Ethoxy) | Modulates electronic properties and lipophilicity, influencing antibacterial and other activities. | Hydrogen bond formation, hydrophobic interactions. | researchgate.net |

| Substituted Anilines | Can lead to potent anti-inflammatory activity. | Binding to enzyme active sites (e.g., COX). | nih.gov |

| 2-Pyridinyl Moiety | Development of potent anti-inflammatory agents. | Specific interactions with target protein pockets. | mdpi.com |

| Amino Group | Important for guanidine (B92328) fraction-related activity in some anti-inflammatory compounds. | Formation of salt bridges and hydrogen bonds. | nih.gov |

While SAR studies often focus on the more electronically influential positions like C5 and C6, the C4 position is also significant. For instance, in the development of p38α MAP kinase inhibitors, a 2,4-difluoro substitution on a phenyl ring attached to the benzimidazole core showed better inhibition than mono-fluoro substitution, highlighting the importance of substitution patterns around the entire scaffold. nih.gov Although this example is not a direct substitution on the benzimidazole ring itself, it illustrates that the spatial arrangement of groups in proximity to the core is critical. The methyl group at C4 can create steric hindrance that may favor a specific binding conformation or, conversely, prevent effective binding to a target.

The N1 position of the benzimidazole ring is a frequent site for modification in drug design to enhance therapeutic activity. nih.gov The substituent at N1 can influence the molecule's solubility, metabolic stability, and interaction with the target receptor. nih.govrsc.org

Studies have shown that attaching various heterocyclic groups to the N1 position can result in effective anti-inflammatory compounds. nih.gov For example, the substitution of a benzyl (B1604629) group at the N1 position has been shown to enhance anti-inflammatory action in certain derivatives. mdpi.com In the context of antimicrobial agents, N-substituted benzimidazoles, such as those with isobutyl or phenyl side chains, have demonstrated potent activity against various cancer cell lines. nih.gov The nature of the substituent at N1, whether it is a simple alkyl chain or a more complex aromatic system, can significantly alter the compound's biological profile. mdpi.comresearchgate.net

| N1-Substituent | Compound Series | Observed Biological Activity | References |

|---|---|---|---|

| Benzyl Group | 1,2,6-trisubstituted benzimidazoles | Enhanced anti-inflammatory action. | mdpi.com |

| Isobutyl Side Chain | N-substituted benzimidazole carboxamides | Strong antiproliferative activity against HCT116 and H460 cells. | nih.gov |

| Phenyl Ring | N-substituted benzimidazole Schiff bases | Pronounced impact on antiproliferative activity. | mdpi.comresearchgate.net |

| Various Heterocycles | General benzimidazoles | Effective anti-inflammatory effects. | nih.gov |

The C5 and C6 positions of the benzene ring are critical for modulating the electronic environment of the benzimidazole system. The introduction of electron-donating or electron-withdrawing groups at these positions can significantly influence biological activity. nih.govrsc.org

For example, the presence of electronegative groups at the C5 position of the benzimidazole scaffold has been associated with more potent anti-inflammatory activity compared to derivatives with electron-donating groups or no substitution at this position. nih.gov Conversely, the incorporation of electron-withdrawing groups at the C6 position has been shown to reduce anti-inflammatory activity in some series. nih.gov In the context of antiviral activity, electron-withdrawing groups like chlorine at the C5 and C6 positions, or a nitro group at C5, have been found to be important. researchgate.net Furthermore, a nitrile group at the C6 position resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov These findings highlight the nuanced and context-dependent effects of substituents at these positions.

Steric and Electronic Factors Governing Activity

The biological activity of this compound derivatives is governed by a combination of steric and electronic factors. The size, shape, and electronic nature of the substituents and their positions on the benzimidazole ring collectively determine the molecule's ability to interact with its biological target.

Electronic Factors: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the benzimidazole ring system. This, in turn, affects the molecule's pKa, its ability to participate in hydrogen bonding, and its potential for π-π stacking interactions with a receptor. nih.govsapub.org For instance, the introduction of a fluorine atom can lead to compounds with significantly different electronic properties due to its high electronegativity. nih.gov

Steric Factors: The size and three-dimensional arrangement of substituents (steric factors) influence how a molecule fits into the binding site of a protein or enzyme. Bulky groups can create steric hindrance, which may be either beneficial or detrimental to activity. nih.gov For example, in a study of p38α MAP kinase inhibitors, optimum steric bulk with three carbons at the R1 position favored inhibition, while bulkier groups led to a reduction in activity. nih.gov Greater steric congestion can also reduce intermolecular π-π stacking, which can be an important consideration in the design of certain functional molecules. nih.gov

The interplay of these factors is complex. For example, a substituent might have a favorable electronic effect but an unfavorable steric effect, or vice versa. Therefore, a careful balance of both steric and electronic properties is necessary to achieve optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives and for gaining insight into the molecular properties that are most important for a desired pharmacological effect.

Several QSAR studies have been conducted on benzimidazole derivatives to understand the relationship between their structural features and various biological activities, such as anticancer and antioxidant effects. nih.govresearchgate.netvjs.ac.vn

In one study, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.netvjs.ac.vn This model achieved a high correlation coefficient (R² = 0.904), indicating a strong relationship between the chemical descriptors and the anticancer activity. researchgate.netvjs.ac.vn Such models can be used to virtually screen new benzimidazole compounds and prioritize them for synthesis and biological testing.

Another study generated 3D-QSAR models to explore the molecular properties influencing the antioxidative activity of novel N-substituted benzimidazole derived carboxamides. nih.gov These models help to visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of more potent antioxidant compounds.

The general approach in QSAR involves selecting a set of known active and inactive compounds, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods to build a mathematical model that relates these descriptors to the biological activity. The predictive power of the model is then validated using internal and external test sets of compounds.

Ligand Efficiency and Druggability Assessment from a SAR Perspective

A critical aspect of modern drug discovery is the evaluation of ligand efficiency (LE) and other related metrics to guide the optimization of lead compounds. These metrics provide an assessment of how efficiently a molecule binds to its target, considering its size and other physicochemical properties. For a hypothetical analysis of this compound derivatives, one would typically examine parameters such as Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and other 'druggability' indicators.

Ligand Efficiency is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, indicating a more potent interaction with the target relative to the molecule's size. Without specific biological targets and corresponding affinity data for this compound, a calculation of LE is not possible.

Lipophilic Ligand Efficiency relates potency to lipophilicity (typically measured as logP or logD). High LLE values are indicative of a compound that achieves its potency without excessive greasiness, a property often associated with poor pharmacokinetic profiles. Again, the absence of both potency and experimental lipophilicity data for the target compound precludes any LLE assessment.

The druggability of a compound series is a broader concept that encompasses physicochemical properties, metabolic stability, and general suitability for development into a drug. Key parameters that are often considered are outlined in frameworks like Lipinski's Rule of Five. While the theoretical properties of the parent compound, this compound, can be calculated, a meaningful druggability assessment requires experimental data from a series of analogs to understand the impact of structural modifications.

The lack of available data for this compound derivatives prevents the creation of data tables and a detailed discussion of research findings as requested. The scientific community has explored various other substitutions on the benzimidazole core, including other 2-alkoxy and 4-alkyl derivatives, but the specific combination of 2-ethoxy and 4-methyl remains an uncharacterized area in the context of SAR, ligand efficiency, and druggability. This highlights a potential opportunity for future research to synthesize and evaluate this particular series of compounds to explore new chemical space and potentially uncover novel biological activities.

Investigation of Biological Targets and Mechanisms of Action Pre Clinical in Vitro Studies

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The benzimidazole (B57391) scaffold has been identified as a promising nucleus for the development of potent PTP1B inhibitors.

Research has shown that various benzimidazole derivatives effectively inhibit PTP1B. In one study, a chemical library screening identified several benzimidazole-containing molecules as the most potent inhibitors, with Kᵢ values ranging from 4.2 to 41.3 µM. Structural analysis from these studies suggests that bulky substituents on the benzimidazole skeleton are beneficial for inhibitory capability. Another investigation into benzimidazole sulfonamides containing a novel phosphotyrosine mimetic led to the development of inhibitors with low nanomolar potency against PTP1B. acs.orgfrontiersin.org These findings underscore the potential of the benzimidazole core structure in designing effective PTP1B inhibitors.

| Benzimidazole Derivative Studied | Inhibition Constant (Kᵢ) or IC₅₀ | Reference |

|---|---|---|

| Compound 1 (Benzimidazole derivative) | 5.2 µM (Kᵢ) | frontiersin.org |

| Compound 2 (Benzimidazole derivative) | 4.2 µM (Kᵢ) | frontiersin.org |

| Compound 3 (Benzimidazole derivative) | 41.3 µM (Kᵢ) | frontiersin.org |

| Benzimidazole Sulfonamide (Compound 46) | Low Nanomolar (IC₅₀) | acs.org |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX and 5-LOX is a therapeutic strategy aimed at producing potent anti-inflammatory effects with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

The benzimidazole scaffold has been successfully utilized to develop potent and selective COX-2 inhibitors as well as dual COX/LOX inhibitors. nih.gov One study reported novel benzimidazole derivatives with selective in vitro COX-2 inhibition, with IC₅₀ values as low as 0.13 µM, which was more potent than the reference drug indomethacin (B1671933) (IC₅₀ of 0.41 µM). ekb.eg Another line of research focused on creating benzimidazole-thiazole hybrids, which demonstrated significant dual inhibitory activity against both COX-2 and 15-LOX. nih.gov For example, compound 15b from this series was a highly potent dual inhibitor with an IC₅₀ of 0.045 µM for COX-2 and 1.67 µM for 15-LOX. nih.gov Furthermore, studies targeting 5-lipoxygenase-activating protein (FLAP), a key protein in the leukotriene synthesis pathway, identified benzimidazole derivatives as potent inhibitors of leukotriene formation in intact neutrophils, with IC₅₀ values as low as 0.12-0.19 µM. nih.gov

| Benzimidazole Derivative Studied | Target Enzyme(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6 | COX-2 | 0.13 | ekb.eg |

| Compound 9 | COX-2 | 0.15 | ekb.eg |

| Compound 5j | COX-2 | 0.06 | nih.gov |

| Compound 5g (Pyrazino[1,2-a]benzimidazole) | COX-2 | 0.08 | nih.gov |

| Compound 15b (Benzimidazole-thiazole hybrid) | COX-2 / 15-LOX | 0.045 / 1.67 | nih.gov |

| Compound 7 (FLAP Inhibitor) | Leukotriene Formation | 0.31 | nih.gov |

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a well-established therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. Several studies have demonstrated that the benzimidazole nucleus is a promising scaffold for designing inhibitors of these enzymes.

Various series of benzimidazole derivatives, including benzimidazole-1,3,4-oxadiazole hybrids and benzimidazole hydrazones, have been synthesized and evaluated for their inhibitory potential. Many of these compounds have shown potent activity, in some cases exceeding that of the standard drug, acarbose (B1664774). For instance, certain benzimidazole-oxadiazole derivatives exhibited excellent α-amylase inhibition with IC₅₀ values ranging from 22.39 to 32.07 µg/mL, compared to acarbose (IC₅₀ = 46.21 µg/mL). researchgate.net Similarly, other synthesized benzimidazolium salts and hydrazone derivatives showed potent α-glucosidase inhibition with IC₅₀ values in the low micromolar range. nih.govnih.gov

| Benzimidazole Derivative Class | Target Enzyme | IC₅₀ Range | Reference |

|---|---|---|---|

| Benzimidazole-urea derivatives | α-Amylase | 18.65 - 28.33 µM | nih.gov |

| Benzimidazole-urea derivatives | α-Glucosidase | 17.47 - 29.01 µM | nih.gov |

| Benzimidazole-1,3,4-oxadiazole hybrids | α-Amylase | 22.39 - 32.07 µg/mL | researchgate.net |

| Benzimidazole-1,3,4-oxadiazole hybrids | α-Glucosidase | 35.04 - 47.60 µg/mL | researchgate.net |

| Benzimidazole hydrazone derivatives | α-Glucosidase | 8.40 - 179.71 µM | nih.gov |

DNA Gyrase B Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial agents. The benzimidazole scaffold has been identified as a novel class of DNA gyrase inhibitors that act by targeting the ATP-binding site of the GyrB subunit.

A scaffold hopping approach led to the discovery of benzimidazoles as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase with significant antimycobacterial activity. rsc.org Further studies have explored 2,5(6)-substituted benzimidazole derivatives, which were computationally designed to interact efficiently with key residues in the E. coli DNA gyrase B active site. nih.gov Research into other series of novel benzimidazole derivatives has identified compounds with potent dual inhibitory activity against both DNA gyrase and topoisomerase IV. For example, compounds 4a and 8a from one study showed potent inhibition of the ATPase activity of S. aureus DNA gyrase with IC₅₀ values of 0.39 µM and 0.66 µM, respectively. nih.gov

| Benzimidazole Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4a | S. aureus DNA Gyrase (ATPase) | 0.39 | nih.gov |

| Compound 8a | S. aureus DNA Gyrase (ATPase) | 0.66 | nih.gov |

| Compound 8a | S. aureus Topoisomerase IV (ATPase) | 0.28 | nih.gov |

| Compound 5 (Naphthyridone-benzimidazole) | M. tuberculosis DNA Gyrase (Supercoiling) | Single-digit µM range | rsc.org |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered (e.g., through fusion or mutation), acts as an oncogenic driver in various cancers, including non-small cell lung cancer and neuroblastoma. researchgate.net The development of small-molecule ALK inhibitors has been a major focus in cancer therapy.

The benzimidazole scaffold has been explored for the design of novel ALK inhibitors. In one study, a series of benzimidazole derivatives were designed and synthesized as dual inhibitors of ALK and histone deacetylase (HDAC). Within this series, compound 3b , which contains a 2-acyliminobenzimidazole moiety, was found to be a potent inhibitor of wild-type ALK with an IC₅₀ of 16 nM. nih.gov This compound also retained significant activity against several clinically relevant crizotinib-resistant ALK mutants, demonstrating the versatility of the benzimidazole core for developing next-generation inhibitors.

| ALK Target | IC₅₀ (nM) of Compound 3b | Reference |

|---|---|---|

| ALK (Wild Type) | 16 | nih.gov |

| ALK (C1156Y Mutant) | 14 | nih.gov |

| ALK (L1196M Mutant) | 24 | nih.gov |

| ALK (F1174L Mutant) | 9.1 | nih.gov |

| ALK (G1202R Mutant) | 50 | nih.gov |

| ALK (G1269A Mutant) | 14 | nih.gov |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor associated with gastritis and peptic ulcers. ekb.eg Therefore, urease inhibitors are of significant therapeutic interest.

The benzimidazole scaffold has been extensively investigated for urease inhibition, with numerous studies reporting derivatives that are significantly more potent than standard inhibitors like thiourea (B124793) and hydroxyurea. ekb.eg For example, a series of alkylated benzimidazole-2-thione derivatives were screened, with some compounds showing IC₅₀ values as low as 0.01 mM against H. pylori urease. Another study on a different series of benzimidazole derivatives reported compounds with IC₅₀ values in the low micromolar range (5.85–20.82 µM), far exceeding the potency of thiourea (IC₅₀ = 22 µM). The mechanism of inhibition is believed to involve the interaction of the benzimidazole molecule with the nickel ions in the enzyme's active site.

| Benzimidazole Derivative Studied | Urease Source | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2 (Benzimidazole-2-thione deriv.) | H. pylori | 110 | |

| Compound 5 (Benzimidazole-2-thione deriv.) | H. pylori | 10 | |

| Compound 8g | Jack Bean | 5.85 | |

| Compound 4f (Phenylurea-pyridinium hybrid) | Jack Bean | 4.08 - 6.20 (range for series) | ekb.eg |

| Thiourea (Standard) | Jack Bean | 22 - 23 | ekb.eg |

Acetylcholinesterase and Indoleamine-2,3-Dioxygenase Inhibition

A comprehensive review of scientific literature did not yield any specific in vitro studies investigating the inhibitory activity of 2-Ethoxy-4-methylbenzimidazole against acetylcholinesterase (AChE) or indoleamine-2,3-dioxygenase (IDO). While numerous benzimidazole derivatives have been synthesized and evaluated as inhibitors of both AChE nih.govnih.gov and IDO univr.itnih.gov, no such data has been published for this compound.

The general class of benzimidazole-containing compounds has shown a range of inhibitory potentials against these enzymes, often dependent on the specific substitution patterns on the benzimidazole ring system. For instance, certain benzimidazole-based oxazole (B20620) analogues have demonstrated potent AChE and butyrylcholinesterase (BuChE) inhibitory activities. nih.gov Similarly, various substituted benzimidazoles have been identified as potent inhibitors of IDO1, an enzyme implicated in immune tolerance. univr.it However, the effect of the 2-ethoxy and 4-methyl substitutions on these activities remains uninvestigated for the specific compound .

Receptor Modulation

The benzimidazole core is a key structural feature of several marketed Angiotensin II Type 1 (AT1) receptor antagonists, such as candesartan (B1668252) and telmisartan. nih.gov This has prompted further research into other substituted benzimidazole derivatives as potential AT1 receptor blockers. Despite this, a diligent search of the available literature found no specific in vitro studies that have assessed the AT1 receptor antagonist activity of this compound.

There are no published in vitro studies to indicate that this compound has been evaluated for its potential to act as an antagonist at the Bradykinin B1 receptor. Research into non-peptide antagonists for this receptor is an active area, but the focus has been on other chemical scaffolds. nih.govnih.gov

While some benzimidazole analogues have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV-1) channel, mdpi.commdpi.com there is no specific published data on the in vitro antagonist activity of this compound at this receptor.

Nucleic Acid Interactions

Certain bis-benzimidazole compounds are well-known to bind to the minor groove of DNA. nih.govresearchgate.net However, there are no available in vitro studies that have investigated the potential for this compound to interact with nucleic acids.

DNA Intercalation and Binding

Benzimidazole derivatives have been extensively studied for their ability to interact with DNA, a key mechanism underlying their therapeutic potential. researchgate.net These compounds can bind to DNA through several modes, including intercalation and groove binding. nih.gov The specific mode of interaction is largely dependent on the chemical structure and conformation of the individual derivative. nih.gov

Studies involving spectroscopy and viscosity measurements have shown that while some benzimidazole compounds insert themselves between the base pairs of the DNA double helix (intercalation), others prefer to bind within the minor groove, particularly at sequences rich in adenine (B156593) and thymine (B56734) (AT). researchgate.netnih.govnih.gov This binding can interfere with DNA replication and transcription processes, ultimately inhibiting cell proliferation. researchgate.netrsc.org Metal complexes incorporating benzimidazole-based Schiff base ligands have also demonstrated the ability to bind DNA, often through a partial intercalation mode. researchgate.net

Table 1: DNA Interaction Modes of Benzimidazole Derivatives

| Interaction Mode | Description | Structural Preference | Reference |

|---|---|---|---|

| Intercalation | Stacking between adjacent DNA base pairs. | Fused aromatic systems. | rsc.org |

| Minor Groove Binding | Fitting into the minor groove of the DNA helix. | Cationic derivatives, often at AT-rich regions. | researchgate.netnih.gov |

| Partial Intercalation | Partial insertion between base pairs, often with metal complexes. | Schiff base metal complexes. | researchgate.net |

Modulation of Cellular Pathways

The interaction of benzimidazole derivatives with biological macromolecules extends beyond direct DNA binding, leading to the modulation of various cellular pathways critical for cell survival and proliferation. Their structural similarity to natural purines allows them to interact with a range of enzymes and receptors. frontiersin.org

Several key cellular pathway components have been identified as targets for benzimidazole compounds:

Enzyme Inhibition: Certain derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as topoisomerase I and II, poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and aromatase. frontiersin.org

Metabolic Pathways: The veterinary benzimidazole, fenbendazole, has been shown in preclinical models to inhibit glucose transporters (GLUT) and key glycolytic enzymes like hexokinase, thereby disrupting cancer cell energy metabolism. iiarjournals.org

Apoptosis Induction: A primary outcome of the cellular effects of many benzimidazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through the activation of signaling proteins like p53 and the caspase cascade. iiarjournals.orgnih.gov

Antioxidant Activity Evaluation

A significant number of studies have focused on the antioxidant properties of benzimidazole derivatives, evaluating their capacity to neutralize harmful reactive oxygen species (ROS).

Radical Scavenging Assays (DPPH, ABTS)

The free radical scavenging ability of benzimidazole compounds is commonly assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netresearchgate.net These methods measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified spectrophotometrically. stuba.sk

Numerous studies have demonstrated that various substituted benzimidazoles exhibit potent scavenging activity against both DPPH and ABTS radicals. researchgate.net The efficacy of this activity is closely linked to the specific chemical substituents on the benzimidazole core. researchgate.net

Table 2: Summary of Radical Scavenging Activity for Benzimidazole Derivatives

| Assay | Principle | Findings for Benzimidazole Derivatives | Reference |

|---|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Many derivatives show significant, structure-dependent scavenging activity. | researchgate.netresearchgate.net |

| ABTS | Measures the ability of an antioxidant to donate an electron to the stable ABTS radical cation. | Various derivatives effectively reduce the ABTS radical, demonstrating potent antioxidant potential. | researchgate.netresearchgate.net |

Lipid Peroxidation Inhibition

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Several benzimidazole derivatives have been shown to effectively inhibit this process. koreascience.krnih.gov In vitro studies using rat liver and brain homogenates have demonstrated that certain benzimidazoles can significantly reduce induced lipid peroxidation levels. koreascience.krresearchgate.net For instance, one derivative was reported to cause an 84% inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes. koreascience.krnih.gov This protective effect is a key indicator of their potential to mitigate oxidative stress-related cellular damage. nih.gov

Enzyme Activity Modulation (e.g., EROD)

Information regarding the specific modulation of 7-ethoxyresorufin-O-deethylase (EROD) activity by this compound or other benzimidazole derivatives is not available in the reviewed scientific literature.

In Vitro Antiproliferative and Cytotoxic Mechanisms

The antiproliferative and cytotoxic effects of benzimidazole derivatives against various cancer cell lines are well-documented. nih.govacgpubs.org These compounds exert their anticancer activity through multiple mechanisms, leading to cell death and the inhibition of tumor growth.

The primary mechanisms identified through in vitro studies include:

Induction of Apoptosis: Many benzimidazole derivatives trigger programmed cell death. Studies have shown the activation of key apoptotic enzymes, such as caspases 3 and 7, in cancer cells following treatment with these compounds. nih.gov

Microtubule Disruption: Similar to well-known chemotherapy agents, some benzimidazoles can interfere with the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption halts the cell cycle and leads to cell death. iiarjournals.org

Inhibition of Signaling Pathways: As mentioned previously, derivatives can inhibit crucial signaling molecules like Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells. frontiersin.org

Hypoxia-Specific Cytotoxicity: Some compounds have been specifically designed and shown to be more cytotoxic to cancer cells under hypoxic (low oxygen) conditions, which is a common feature of the tumor microenvironment. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Substituted Benzimidazoles | Human Lung Adenocarcinoma (A549) | Potent cytotoxicity, especially under hypoxia. | Induction of apoptosis via caspase 3/7 activation. | nih.gov |

| Fluoro-substituted Benzimidazoles | Various Cancer Cell Lines | Significant antiproliferative activity with low toxicity to normal cells. | Not specified. | acgpubs.org |

| Benzimidazole/1,2,3-triazole Hybrids | Various Cancer Cell Lines | Antiproliferative action. | EGFR inhibition, induction of apoptosis. | frontiersin.org |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological targets and mechanisms of action for the chemical compound “this compound” within the scope of your requested outline.

Extensive searches were conducted to find pre-clinical in vitro studies on:

Effects on HepG-2, MCF-7, A549, and DU145 cancer cell lines.

Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibition.

Induction of Reactive Oxygen Species (ROS) production.

Antibacterial, antifungal, and antitubercular activity.

The results of this search indicate that while the broader class of benzimidazole derivatives has been studied for these properties, specific data for this compound is not present in the accessible scientific domain. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article solely on this compound as requested.

Antimicrobial and Antiparasitic Activity

Antiprotozoal and Anthelmintic Activity

No in vitro studies detailing the efficacy or mechanism of action of this compound against protozoan or helminthic parasites were identified.

Anti-inflammatory and Analgesic Mechanisms

There is no available research on the in vitro anti-inflammatory or analgesic properties of this compound. Consequently, its effects on key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or cytokine production, have not been characterized.

Antiviral Mechanisms

No preclinical in vitro data exists concerning the potential antiviral activity of this compound against any viral pathogens.

Antiglycation Mechanisms

The potential for this compound to inhibit the formation of advanced glycation end-products (AGEs) has not been investigated in any available in vitro studies.

Computational Chemistry and Molecular Modeling in 2 Ethoxy 4 Methylbenzimidazole Research

Advanced Quantum Chemical Calculations

Chemical Stability and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the chemical stability and reactivity of 2-ethoxy-4-methylbenzimidazole. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular descriptors that provide a quantitative measure of these properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and chemical potential.

A smaller HOMO-LUMO energy gap is generally indicative of higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov Conversely, molecules with a larger HOMO-LUMO gap are typically more stable and less reactive. nih.gov Chemical hardness (η) and chemical potential (μ) are also crucial descriptors, with greater hardness correlating with increased stability. nih.gov

Table 1: Predicted Reactivity Descriptors for a Representative Benzimidazole (B57391) Derivative

| Descriptor | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicates moderate reactivity and stability |

| Chemical Hardness (η) | 2.2 eV | Suggests good stability |

| Chemical Potential (μ) | -4.0 eV | Measures the escaping tendency of electrons |

Note: The values in this table are illustrative and based on typical values for benzimidazole derivatives. They are not experimental values for this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules like this compound. The key parameter for assessing a molecule's NLO response is the first hyperpolarizability (β₀). rsc.org

The presence of a donor-π-acceptor framework within a molecule can lead to enhanced NLO properties. nih.gov In benzimidazole derivatives, the benzimidazole ring can act as a π-bridge, and the introduction of electron-donating groups (like the ethoxy group) and electron-withdrawing groups can significantly enhance the NLO response. rsc.orgpku.edu.cn Computational studies on similar benzimidazole structures have shown that modifications to the substituent groups can tune the hyperpolarizability. nih.govrsc.org For this compound, the ethoxy and methyl groups would be expected to influence its NLO properties, and DFT calculations could quantify this effect.

Table 2: Predicted NLO Properties for a Representative Benzimidazole Derivative

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment (μ) | 3.5 D | Influences molecular alignment in an electric field |

| Polarizability (α) | 25 x 10⁻²⁴ esu | Measure of the molecule's response to an electric field |

| First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ esu | Indicates the magnitude of the second-order NLO response |

Note: The values in this table are illustrative and based on typical values for benzimidazole derivatives. They are not experimental values for this compound.

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org While often applied to large biological systems, MD simulations can also provide valuable insights into the stability and conformational dynamics of smaller molecules like this compound within a specific environment, such as in solution or interacting with a surface.

An MD simulation would model the interactions between the atoms of this compound and its surroundings, governed by a set of force fields. By simulating the system over a period of time, researchers can observe its structural evolution, identify stable conformations, and understand how it interacts with neighboring molecules. This can be particularly useful in understanding its solubility and how it might bind to a biological target.

In Silico ADME Prediction

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. semanticscholar.orgrsc.org In silico ADME prediction tools use computational models to estimate these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties. nih.govresearchgate.net For this compound, a range of ADME properties can be predicted.

These predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. japtronline.com Other important predicted parameters include water solubility, intestinal absorption, and blood-brain barrier permeability. japtronline.com Various online tools and software packages are available to perform these predictions based on the molecule's structure. nih.govjaptronline.com

Table 3: Predicted ADME Properties for this compound (Illustrative)

| ADME Parameter | Predicted Value (Illustrative) | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP (Lipophilicity) | 2.5 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule |

| Water Solubility | Moderately Soluble | Affects absorption and formulation |

| Intestinal Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Suggests limited central nervous system effects |

Note: The values in this table are illustrative and based on typical predictions for molecules with similar structures. They are not experimentally determined values for this compound.

Future Directions and Emerging Research Avenues for 2 Ethoxy 4 Methylbenzimidazole

Exploration of Novel Biological Targets

While the broader benzimidazole (B57391) class has been investigated against numerous targets, the specific biological profile of 2-Ethoxy-4-methylbenzimidazole is less defined. A significant future direction lies in the systematic exploration of its interactions with novel biological targets implicated in a range of diseases. The structural features of the molecule, including the ethoxy group at the 2-position and the methyl group at the 4-position, may confer unique binding properties.

Future screening efforts could focus on targets where related benzimidazole derivatives have already shown promise. For instance, various substituted benzimidazoles have demonstrated inhibitory activity against enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes and obesity. nih.gov Similarly, the benzimidazole core is present in inhibitors of kinases like EGFR, VEGFR-2, and PDGFR, which are crucial in cancer progression. nih.gov High-throughput screening of this compound and its derivatives against diverse panels of kinases, phosphatases, and epigenetic enzymes could uncover unexpected therapeutic opportunities. rsc.org

Table 1: Potential Novel Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | EGFR, VEGFR-2, PDGFR, HER2 | Oncology |

| Phosphatases | PTP1B, TCPTP | Diabetes, Obesity |

| Epigenetic Enzymes | HDACs, HMTs, DNMTs | Oncology, Inflammatory Diseases |

| Receptors | Neuropeptide Y-1 (NPY-1) Receptor | Obesity, Anxiety |

Development of Advanced Synthetic Methodologies

The efficiency and sustainability of chemical synthesis are paramount in drug discovery. Traditional methods for synthesizing benzimidazoles often involve multi-step processes that may have limitations in yield and environmental impact. scispace.comsemanticscholar.org Future research will likely focus on developing more advanced and efficient synthetic routes to this compound and its analogs.

Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, and flow chemistry offer significant advantages, including reduced reaction times, increased yields, and improved purity. For example, ultrasound has been successfully used to synthesize novel 2-arylbenzimidazole derivatives. The application of these technologies to the synthesis of this compound could streamline the production of a diverse library of derivatives for biological screening. Furthermore, the exploration of greener catalysts and solvents will be crucial for developing more environmentally benign synthetic processes.

Table 2: Comparison of Synthetic Methodologies for Benzimidazole Synthesis

| Methodology | Conventional Synthesis | Advanced Methodologies (e.g., MAOS, Flow Chemistry) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Lower |

| Yields | Often moderate | Generally higher |

| Scalability | Can be challenging | More readily scalable |

| Environmental Impact | Higher solvent waste and energy use | Reduced waste and energy consumption |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzimidazoles

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery landscape by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be powerfully applied to the this compound scaffold. By analyzing large datasets of known benzimidazole derivatives and their biological activities, ML models can predict the therapeutic potential of novel, unsynthesized analogs. nih.gov

Table 3: Applications of AI/ML in the this compound Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Potential Outcome |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets for derivatives. nih.gov |

| Hit Identification | Virtual screening of compound libraries | Rapid identification of initial active compounds. |

| Lead Optimization | Generative models for de novo design | Creation of novel derivatives with improved potency and selectivity. crimsonpublishers.com |

| Preclinical Phase | QSAR and ADMET prediction models | Prioritization of candidates with better safety and pharmacokinetic profiles. crimsonpublishers.com |

Multi-Targeting Approaches with this compound Derivatives

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one-target, one-drug" approach may be insufficient for these conditions. Designing single molecules that can modulate multiple targets simultaneously—a multi-target approach—is an emerging and promising therapeutic strategy. researchgate.netdovepress.com

The benzimidazole scaffold is well-suited for the development of multi-target agents. citedrive.com For example, research has identified 2-aryl benzimidazole compounds that act as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR kinases, all of which are implicated in cancer. nih.gov Future research on this compound could focus on rationally designing derivatives that inhibit multiple, disease-relevant targets. This could involve creating hybrid molecules that combine the benzimidazole core with other pharmacophores known to interact with different targets, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance.

Table 4: Potential Multi-Target Combinations for this compound Derivatives

| Target Combination | Disease Area | Rationale |

|---|---|---|

| EGFR & VEGFR-2 | Cancer | Simultaneously inhibit tumor growth and angiogenesis. nih.gov |

| HDAC & Kinase | Cancer | Combine epigenetic modulation with signaling pathway inhibition. |

| PTP1B & NPY-1 Receptor | Metabolic Syndrome | Address both insulin (B600854) resistance and appetite regulation. |

Structural Optimization for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery, where an initial active compound is chemically modified to improve its therapeutic properties. For this compound, systematic structural optimization will be key to developing potent and selective drug candidates. Structure-activity relationship (SAR) studies will guide these efforts, revealing how different substituents on the benzimidazole ring affect biological activity.

Research on related benzimidazoles has shown that modifications at various positions can dramatically influence potency and selectivity. nih.govresearchgate.net For instance, the nature of the substituent at the 2-position and modifications on the benzene (B151609) ring can be crucial for target engagement. nih.gov Future optimization of this compound would involve synthesizing a focused library of analogs with variations at the N-1, C-2, C-5, C-6, and C-7 positions. These derivatives would then be evaluated to build a comprehensive SAR profile, guiding the design of next-generation compounds with superior potency, enhanced selectivity against off-targets, and improved pharmacokinetic properties.

Table 5: Strategies for Structural Optimization of the this compound Scaffold

| Position of Modification | Potential Modifications | Desired Outcome |

|---|---|---|

| N-1 | Alkyl chains, aryl groups, heterocyclic rings | Modulate solubility, cell permeability, and target binding. nih.gov |

| C-2 (Ethoxy group) | Varying alkyl chain length, introducing heteroatoms | Fine-tune potency and metabolic stability. |

| C-5, C-6, C-7 | Halogens, nitro groups, amino groups, amides | Enhance target interactions and improve selectivity. nih.gov |

Q & A

Basic: What are the common synthetic routes for 2-Ethoxy-4-methylbenzimidazole, and how can purity be verified post-synthesis?

Answer:

The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. For example, cyclocondensation of 4-methyl-o-phenylenediamine with ethyl chloroformate under reflux conditions in ethanol can yield the target compound. Post-synthesis, purity is assessed via:

- Melting point analysis (e.g., comparing observed vs. literature values; deviations >2°C indicate impurities) .

- Chromatography (HPLC or TLC with UV visualization) to confirm homogeneity .

- Spectroscopic characterization (¹H/¹³C NMR, IR) to validate functional groups (e.g., ethoxy C-O stretch at ~1100 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

Yield optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ethoxy group introduction .

- Catalysts : Acidic catalysts (e.g., p-TsOH) facilitate cyclization, while bases (e.g., K₂CO₃) improve deprotonation in coupling steps .

- Temperature control : Reflux (~80°C) ensures complete imidazole ring formation, while lower temperatures (~40°C) prevent side reactions in ester hydrolysis .

- Stoichiometry : Excess ethylating agents (e.g., ethyl iodide) by 1.5 equivalents drive ethoxylation to completion .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), ethoxy methylene (δ 4.2–4.4 ppm), and methyl groups (δ 2.4–2.6 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the benzimidazole ring .

- IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C=N/C-O bonds (1650–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound?

Answer:

- Halogen introduction (e.g., Cl, F) at the 4-position enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Methoxy vs. ethoxy groups : Ethoxy derivatives show higher metabolic stability due to reduced CYP3A4-mediated oxidation compared to methoxy analogs .

- SAR studies : Substituents at the 2-position (e.g., methyl) increase steric hindrance, reducing off-target binding in kinase inhibition assays .

Basic: What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent selection : Slow evaporation from ethanol/water (7:3) produces diffraction-quality crystals by balancing solubility and nucleation rates .

- Polymorphism : Thermostatic control (20–25°C) minimizes polymorphic variations.

- Data collection : Monoclinic systems (e.g., P2₁/c) require high-resolution detectors to resolve overlapping reflections from aromatic rings .

Advanced: How can computational methods resolve contradictions in experimental vs. predicted bioactivity data?

Answer:

- Docking simulations : Compare binding poses in target proteins (e.g., bacterial gyrase) to explain discrepancies in MIC values .

- MD simulations : Assess dynamic stability of ligand-protein complexes over 100 ns to validate static docking results .

- QSAR models : Use Hammett constants (σ) and logP values to predict activity trends for novel derivatives .

Basic: What are standard protocols for evaluating the antimicrobial efficacy of this compound analogs?

Answer:

- Broth microdilution (CLSI guidelines): Determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays : Monitor bactericidal effects at 2× MIC over 24 hours .

- Resistance studies : Serial passaging in sub-MIC concentrations identifies mutation rates .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Answer:

- Polar solvents (e.g., DMSO): Stabilize the imidazole NH tautomer via hydrogen bonding, observed through downfield NMR shifts (~12 ppm) .

- Nonpolar solvents (e.g., chloroform): Favor aromatic π-stacking, shifting equilibrium toward the deprotonated form .

- DFT calculations : Predict tautomer stability using B3LYP/6-31G(d) to correlate with experimental IR data .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How can NMR spectral overlap in this compound derivatives be deconvoluted?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable temperature NMR : Heating to 50°C reduces rotational barriers, simplifying ethoxy group splitting patterns .

- Isotopic labeling : ¹⁵N-enriched samples clarify imidazole ring proton assignments in crowded regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.